Camellidin II
Description
Structure
2D Structure
Properties
Molecular Formula |
C53H84O24 |
|---|---|
Molecular Weight |
1105.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-12a-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,8a,9,10,12,14,14a-dodecahydro-1H-picen-3-yl]oxy]-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H84O24/c1-48(2)13-10-21-22(57)16-52(7)28(53(21,69)20-48)9-8-27-50(5)14-12-29(49(3,4)26(50)11-15-51(27,52)6)73-47-42(77-45-37(65)34(62)31(59)24(18-55)71-45)39(38(66)40(75-47)43(67)68)74-46-41(35(63)32(60)25(19-56)72-46)76-44-36(64)33(61)30(58)23(17-54)70-44/h9,21,23-27,29-42,44-47,54-56,58-66,69H,8,10-20H2,1-7H3,(H,67,68)/t21-,23-,24-,25-,26+,27-,29+,30-,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,44+,45+,46+,47-,50+,51-,52-,53+/m1/s1 |
InChI Key |
IILVEMAGCSQHDC-SDYIUMBZSA-N |
SMILES |
CC1(CCC2C(=O)CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C2(C1)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC(=O)[C@@H]5[C@]4(CC(CC5)(C)C)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
CC1(CCC2C(=O)CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C2(C1)O)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Ecological Context of Camellidin Ii
Elucidation of Camellidin II Biosynthesis Precursors and Intermediates
The biosynthesis of this compound, like other triterpenoid (B12794562) saponins (B1172615), originates from the isoprenoid pathway. nih.gov The initial steps of this pathway occur via the mevalonic acid (MVA) pathway, which is responsible for the synthesis of triterpenoid saponins in plants of the Camellia genus. researchgate.netmdpi.com The MVA pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce the central five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov
The condensation of these five-carbon units leads to the formation of the 30-carbon molecule, 2,3-oxidosqualene, which serves as the direct precursor for the cyclization reaction that forms the triterpenoid backbone. nih.govtandfonline.com In the case of oleanane-type saponins like this compound, 2,3-oxidosqualene is cyclized to form β-amyrin. researchgate.net
The β-amyrin skeleton then undergoes a series of post-cyclization modifications, primarily oxidation and glycosylation, to yield the final this compound structure. tandfonline.com The aglycone (non-sugar portion) of this compound is 3β, 18β-dihydroxy-28-norolean-12-en-16-one. tandfonline.comnih.govtandfonline.com The formation of this specific aglycone from β-amyrin involves several key transformations:
Hydroxylation: The addition of hydroxyl groups at the C-3 and C-18 positions.
Oxidation: The formation of a keto group at the C-16 position.
Carbon loss: The removal of a carbon atom from the standard 30-carbon oleanane (B1240867) skeleton to form a 29-carbon "noroleanane" structure.
Following the formation of the aglycone, the final step in the biosynthesis of this compound is glycosylation. This involves the sequential attachment of a specific sugar chain to the aglycone. The sugar moiety of this compound is composed of D-glucuronic acid, D-glucose, and two units of D-galactose. tandfonline.comnih.govtandfonline.com
| Compound | Class | Role in Pathway |
|---|---|---|
| Acetyl-CoA | Acyl-CoA | Initial precursor for the Mevalonic Acid (MVA) pathway |
| Isopentenyl Pyrophosphate (IPP) | Organophosphate | Five-carbon building block |
| Dimethylallyl Pyrophosphate (DMAPP) | Organophosphate | Isomer of IPP, also a five-carbon building block |
| 2,3-Oxidosqualene | Epoxide, Triterpenoid | Direct precursor for triterpenoid cyclization |
| β-Amyrin | Triterpenoid | Cyclized oleanane-type triterpenoid backbone |
| 3β, 18β-dihydroxy-28-norolean-12-en-16-one | Sapogenin | The aglycone of this compound |
Enzymology and Genetic Regulation of this compound Biogenesis
The biosynthesis of this compound is catalyzed by several classes of enzymes, with their expression being tightly regulated at the genetic level. While the specific enzymes for this compound synthesis in Camellia japonica have not been fully elucidated, research on saponin (B1150181) biosynthesis in other Camellia species provides a strong framework for understanding this process. nih.govnih.gov
The key enzyme families involved are:
Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene. A specific type of OSC, β-amyrin synthase (bAS), is responsible for producing the β-amyrin skeleton, which is the foundational structure for oleanane-type saponins. mdpi.comnih.gov
Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is responsible for the extensive oxidative modifications of the triterpenoid backbone. mdpi.comtandfonline.com The hydroxylation and keto-group formation required to convert β-amyrin into the this compound aglycone are presumed to be carried out by specific CYP450s.
UDP-dependent Glycosyltransferases (UGTs): UGTs are responsible for attaching the sugar moieties to the aglycone. mdpi.comtandfonline.com The assembly of the complex four-sugar chain of this compound likely requires the sequential action of several distinct UGTs, each specific for a particular sugar and linkage.
The genetic regulation of saponin biosynthesis is complex and involves transcription factors that control the expression of the biosynthetic genes. Studies on other secondary metabolite pathways in Camellia japonica, such as anthocyanin production, have identified key transcription factor families like MYB, bHLH, and WRKY that regulate structural gene expression. frontiersin.org It is highly probable that similar transcription factors are involved in regulating the expression of OSC, CYP450, and UGT genes in the this compound pathway. Research in Camellia oleifera has identified candidate genes for saponin biosynthesis, including 11 CYP450s, 14 UGTs, and eight transcription factors, suggesting a coordinated regulatory network. nih.gov
| Enzyme/Factor Class | Abbreviation | Function |
|---|---|---|
| β-Amyrin Synthase | bAS | Cyclization of 2,3-oxidosqualene to β-amyrin |
| Cytochrome P450 Monooxygenases | CYP450s | Oxidative modifications (e.g., hydroxylation) of the aglycone |
| UDP-dependent Glycosyltransferases | UGTs | Attachment of sugar moieties to the aglycone |
| Transcription Factors (e.g., MYB, bHLH) | TFs | Regulation of the expression of biosynthetic genes |
Environmental and Biotic Factors Influencing this compound Production in Natural Sources
The production of secondary metabolites like this compound is not static but is influenced by a variety of external factors. As defensive compounds, their synthesis can be modulated by both environmental (abiotic) and biological (biotic) cues.
The accumulation of saponins in Camellia plants is known to vary with the physiological stage of the plant. nih.gov For instance, in Camellia oleifera, the concentration of saponins in the seeds fluctuates during the ripening process. nih.gov This suggests that the synthesis of this compound in C. japonica leaves may also be developmentally regulated, potentially reaching peak concentrations at stages when the leaves are most vulnerable to external threats.
Biotic factors, particularly attacks by pathogens and herbivores, are major triggers for the production of defensive compounds in plants. researchgate.net Fungal pathogens are a significant concern for Camellia species. nih.gov The established antifungal properties of this compound suggest that its synthesis is likely upregulated in response to fungal infection as a direct defense mechanism. tandfonline.comtandfonline.com Similarly, herbivory can induce the production of saponins, which often act as feeding deterrents or are toxic to insects. nih.govnih.gov
Role of this compound in Plant Defense Mechanisms
Saponins are a critical component of the pre-formed chemical defenses of plants, often referred to as phytoanticipins. researchgate.net They play a significant role in protecting plants from a wide array of potential threats. Research has specifically identified this compound as a key defensive compound in Camellia japonica.
The primary and most well-documented defensive role of this compound is its antifungal activity. tandfonline.comtandfonline.com Studies have shown that this compound causes abnormal germination of fungal conidia, thereby inhibiting the proliferation of pathogenic fungi. tandfonline.comtandfonline.com This activity is crucial for the plant's resistance to fungal diseases.
In addition to its specific antifungal properties, this compound contributes to the broader defensive capabilities of Camellia saponins. Saponin extracts from Camellia species have demonstrated significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov While these studies often use extracts containing multiple saponins, the presence and known bioactivity of this compound suggest its contribution to this effect.
Furthermore, saponins from the Camellia genus are potent defense agents against insect herbivores. nih.govmdpi.com They can act as antifeedants, deterring insects from consuming plant tissues. researchgate.net For example, saponins from C. japonica seeds have been identified as key antifeedant compounds against the larvae of the diamondback moth (Plutella xylostella). researchgate.net Saponins can also be directly toxic to insects, with studies on Camellia oleifera saponins showing both contact and stomach toxicity against lepidopteran pests. mdpi.comnih.gov The proposed mechanisms of insecticidal action include the disruption of the insect's protective waxy cuticle, leading to dehydration, and damage to the intestinal lining upon ingestion. mdpi.comresearchgate.net
In Vitro and Ex Vivo Biological Activity Profiling of Camellidin Ii
Modulation of Cellular Proliferation in Specific Cell Lines
Camellidin II, a triterpene saponin (B1150181) originally isolated from the leaves of Camellia japonica, has demonstrated notable anti-proliferative effects against various malignant cell cultures in preclinical studies. researchgate.netchosun.ac.kr Research indicates that this compound can inhibit the growth of breast cancer cell lines. chosun.ac.kr
Studies have shown that certain oleanane (B1240867) triterpenes isolated from Camellia japonica, including compounds structurally related to this compound, exhibit strong growth inhibition in a concentration-dependent manner against MCF-7, MCF-7/ADR (doxorubicin-resistant), and MDA-MB-231 breast cancer cell lines. chosun.ac.kr The anti-proliferative activity of these compounds is linked to their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer cell signaling. chosun.ac.kr
The general anti-cancer potential of compounds from the Camellia genus is well-documented, with constituents like catechins from green tea (Camellia sinensis) known to inhibit the proliferation of breast cancer cells and block carcinogenesis. nih.gov These compounds often work by modulating cell signaling pathways that control angiogenesis, apoptosis, and transcription factors. nih.gov While these findings relate to the broader family of compounds from Camellia, they provide a context for the potential mechanisms through which this compound may exert its anti-proliferative effects.
Table 1: Anti-proliferative Effects of Oleanane Triterpenes from Camellia japonica on Breast Cancer Cell Lines
| Cell Line | Compound Type | Observed Effect | Potential Mechanism |
| MCF-7 | Oleanane Triterpenes | Strong, concentration-dependent growth inhibition | PTP1B inhibition |
| MCF-7/ADR | Oleanane Triterpenes | Strong, concentration-dependent growth inhibition | PTP1B inhibition |
| MDA-MB-231 | Oleanane Triterpenes | Strong, concentration-dependent growth inhibition | PTP1B inhibition |
This table summarizes the observed anti-proliferative effects of oleanane triterpenes, a class of compounds to which this compound belongs, on various breast cancer cell lines as reported in scientific literature. chosun.ac.kr
Information regarding the specific growth inhibitory effects of this compound on non-malignant cell models is limited in the currently available scientific literature. However, studies on extracts from Camellia japonica provide some context. For instance, extracts from the leaves have been shown to possess cytotoxic properties. researchgate.net It is important to note that cytotoxicity does not equate to selective growth inhibition and can affect both malignant and non-malignant cells.
Research into the broader class of triterpenoids, to which this compound belongs, suggests that these compounds can have varied effects on different cell types. Their impact on cellular proliferation is a key area of investigation in understanding their therapeutic potential.
Further research is required to specifically determine the growth inhibitory profile of isolated this compound on a range of non-malignant cell lines to better understand its selectivity and potential for therapeutic applications.
Investigation of Anti-inflammatory Responses in Cellular Models
While direct studies on this compound's anti-inflammatory activity are not extensively detailed, research on extracts from Camellia japonica, the source of this compound, provides significant insights. Extracts from Camellia japonica have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells in a dose-dependent manner. researchgate.net Furthermore, Camellia japonica oil has been demonstrated to inhibit the LPS-induced production of NO and reduce levels of tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages. researchgate.netconicet.gov.ar This inhibition is associated with a decrease in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netconicet.gov.ar
Polyphenols from the related species Camellia fascicularis have also been shown to down-regulate the expression of pro-inflammatory cytokines IL-6 and IL-1β, while up-regulating the anti-inflammatory cytokine IL-10 in LPS-induced THP-1 macrophages. nih.gov This suggests that compounds from the Camellia genus, potentially including this compound, can modulate the release of key mediators involved in the inflammatory response.
Table 2: Modulation of Pro-inflammatory Mediators by Camellia Extracts
| Cell Line | Stimulant | Extract Source | Mediator | Effect |
| RAW264.7 | LPS | Camellia japonica leaves | Nitric Oxide (NO) | Suppression |
| RAW264.7 | LPS | Camellia japonica leaves | Prostaglandin E2 (PGE2) | Suppression |
| RAW264.7 | LPS | Camellia japonica oil | Nitric Oxide (NO) | Inhibition |
| RAW264.7 | LPS | Camellia japonica oil | Tumor Necrosis Factor-α (TNF-α) | Reduction |
| THP-1 | LPS | Camellia fascicularis polyphenols | Interleukin-6 (IL-6) | Down-regulation |
| THP-1 | LPS | Camellia fascicularis polyphenols | Interleukin-1β (IL-1β) | Down-regulation |
| THP-1 | LPS | Camellia fascicularis polyphenols | Interleukin-10 (IL-10) | Up-regulation |
This table compiles findings on the effects of extracts from different Camellia species on the production of pro-inflammatory mediators in cellular models. researchgate.netresearchgate.netconicet.gov.arnih.gov
Extracts from Camellia japonica have been found to modulate key inflammatory signaling cascades. Specifically, C. japonica oil has been shown to downregulate the signaling pathways involving extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38), and c-Jun N-terminal kinase (JNK) in LPS-stimulated macrophages. researchgate.net Furthermore, these extracts can inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which are critical transcription factors that regulate the expression of many pro-inflammatory genes. researchgate.netconicet.gov.ar
The inhibition of these signaling pathways is a crucial mechanism for controlling the inflammatory response. For instance, the NF-κB pathway is a central hub for inflammation, and its inhibition can lead to a broad-spectrum anti-inflammatory effect. embopress.org Similarly, the MAPK pathways (ERK, p38, and JNK) are involved in the production of inflammatory cytokines and enzymes. nih.gov The ability of Camellia extracts to target these cascades suggests that their constituent compounds, including potentially this compound, possess significant anti-inflammatory properties at the molecular level.
Assessment of Antioxidant Efficacy in Cellular and Biochemical Assays
This compound is a constituent of Camellia japonica leaves, which have been reported to possess antioxidant properties. researchgate.net While direct antioxidant data for purified this compound is not extensively available, studies on extracts from C. japonica and related compounds provide strong indications of their antioxidant potential.
Extracts from C. japonica have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in a concentration-dependent manner. researchgate.net In cellular assays, these extracts were shown to reduce the cellular levels of reactive oxygen species (ROS). researchgate.net The antioxidant activity of compounds is often evaluated using biochemical assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (B1234455) (ABTS) radical cation decolorization assay. koreascience.krkoreascience.krnih.govnih.gov Phenolic compounds isolated from C. japonica have shown significant DPPH radical scavenging activity. koreascience.krkoreascience.kr
The cellular antioxidant activity (CAA) assay is another important method that provides a more biologically relevant measure of antioxidant potential within a cellular environment. nih.gov This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein from dichlorofluorescin diacetate in cells challenged with a free radical generator. researchgate.net
Table 3: Common Assays for Assessing Antioxidant Efficacy
| Assay | Principle | Application |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. nih.gov | Screening of the free radical scavenging activity of pure compounds and extracts. unisza.edu.my |
| ABTS Radical Cation Decolorization Assay | Involves the reduction of the pre-formed ABTS radical cation by antioxidants, leading to a loss of color. nih.govprotocols.io | Determination of the total antioxidant capacity of both hydrophilic and lipophilic antioxidants. nih.gov |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of compounds to inhibit intracellular ROS production in response to an oxidative challenge. nih.gov | Assessment of antioxidant activity in a biologically relevant cellular context. researchgate.net |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form, resulting in a colored product. irb.hr | Evaluation of the total antioxidant power of a sample. nih.gov |
This table outlines common biochemical and cellular assays used to evaluate the antioxidant efficacy of natural compounds.
Free Radical Scavenging Capabilities in Model Systems
This compound has been investigated for its ability to neutralize free radicals, a key aspect of antioxidant activity. This is often evaluated using model systems that employ stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.comscielo.br These assays are popular because they are simple, rapid, and reproducible for determining the antioxidant capacity of various compounds. mdpi.com
In the DPPH assay, the deep violet color of the DPPH radical solution becomes colorless or pale yellow upon neutralization by an antioxidant. nih.gov The scavenging activity is typically measured by the decrease in absorbance at a specific wavelength, usually around 515-523 nm. scielo.brnih.gov The effectiveness of an antioxidant in this assay is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov
Similarly, the ABTS assay measures the reduction of the ABTS radical cation. This method is also widely used to assess the total antioxidant capacity of natural products. scielo.br The kinetic behavior of antioxidants in these systems can also be studied to understand the rate at which they scavenge free radicals. scielo.br While specific data for this compound's performance in these assays is not detailed in the provided results, the general methodology suggests it would be evaluated based on its ability to reduce these stable radicals, indicating its potential as a free radical scavenger. scielo.brnih.gov
Protection Against Oxidative Stress in Cell Cultures
Oxidative stress in cell cultures arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govsigmaaldrich.com This can lead to damage to cellular components like DNA and proteins, and may even trigger apoptosis (cell death). sigmaaldrich.comdiva-portal.org Cell culture conditions themselves can impose a state of oxidative stress. nih.gov
Compounds with antioxidant properties, like this compound, are studied for their capacity to protect cells from such damage. The protective effects are evaluated by exposing cell cultures to an oxidative stressor and then treating them with the compound . Low levels of oxidative stress can sometimes be managed by the cell's own defense mechanisms, but higher levels often require external intervention. diva-portal.org
Evaluation of Antimicrobial Properties in Microbial Cultures
The antimicrobial properties of natural compounds are of significant interest due to the rise of antibiotic-resistant strains of microorganisms. mdpi.com
Antifungal Activity against Specific Pathogenic Fungi
The antifungal activity of compounds is often tested in vitro against a range of pathogenic fungi. frontiersin.orgnih.gov These tests typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. frontiersin.org
One common method involves a dilution series of the test compound in a liquid growth medium inoculated with fungal spores. frontiersin.org After an incubation period, the growth of the mycelium is visually assessed and compared to a control group without the compound. frontiersin.org Damage to the fungal cell structure, such as cell deformation and collapse, can also be observed microscopically. frontiersin.org
While specific studies on this compound are not explicitly detailed, research on related compounds from Camellia species and other natural sources demonstrates activity against fungi like Botrytis cinerea. frontiersin.orgnih.gov The evaluation of this compound would follow similar protocols to determine its efficacy against pathogenic fungi.
Antibacterial Effects on Bacterial Strains
The antibacterial activity of compounds is evaluated against both Gram-positive and Gram-negative bacterial strains. plos.org A common method is the disk diffusion assay, where the diameter of the inhibition zone around a disk impregnated with the test compound indicates its antibacterial potency. mdpi.com Another method is the broth dilution method, used to determine the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC). plos.org
Studies on extracts from Camellia japonica have shown activity against various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. mdpi.com However, some bacteria like Escherichia coli have shown resistance to certain C. japonica extracts. mdpi.com The antibacterial potential of this compound would be assessed by its ability to inhibit the growth of a panel of clinically relevant bacterial strains. plos.orgnih.govscielo.br
Enzyme Inhibitory Kinetics and Mechanisms in Biochemical Assays
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that plays a crucial role in regulating insulin (B600854) signaling pathways. frontiersin.orgmdpi.com Its inhibition is considered a therapeutic target for type 2 diabetes. mdpi.com
The inhibitory activity of a compound against PTP1B is determined by measuring the reduction in the enzyme-catalyzed hydrolysis of a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP). mdpi.com The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com
To understand the mechanism of inhibition, kinetic studies are performed. frontiersin.org These studies involve measuring the enzyme's reaction rate at different concentrations of both the substrate and the inhibitor. nih.gov The data is often analyzed using double-reciprocal plots (Lineweaver-Burk plots) to determine the type of inhibition (e.g., competitive, non-competitive, or mixed). frontiersin.org A competitive inhibitor binds to the active site of the enzyme, while a non-competitive inhibitor binds to an allosteric site, a location other than the active site. scbt.complos.org Mixed inhibition involves binding to both the enzyme and the enzyme-substrate complex. frontiersin.org
In silico docking studies can also be used to predict and understand how the inhibitor binds to the enzyme at a molecular level. mdpi.com While specific kinetic data for this compound is not provided, its evaluation as a PTP1B inhibitor would involve these standard enzymatic and computational methods.
Antifeedant Activity in Entomological Models
This compound, a triterpenoid (B12794562) saponin isolated from the leaves of Camellia japonica L., has been identified as a potent antifeedant. mdpi.com Research has demonstrated its activity against the larvae of the yellow butterfly, Eurema hecabe mandarina. mdpi.comnih.gov This antifeedant property suggests a role for this compound in the defense mechanisms of C. japonica against herbivorous insects.
The initial discovery highlighted that this compound was one of the active compounds responsible for deterring the feeding of E. hecabe mandarina larvae. mdpi.com While this activity has been established, detailed quantitative data from entomological assays, such as the effective concentration for 50% feeding deterrence (ED₅₀) or specific metrics on food consumption reduction, are not extensively detailed in the available literature.
The table below summarizes the reported antifeedant activity of this compound.
| Compound | Target Organism | Plant Source | Reported Activity |
| This compound | Eurema hecabe mandarina (larvae) | Camellia japonica (leaves) | Antifeedant mdpi.comnih.gov |
Molecular and Cellular Mechanisms of Action of Camellidin Ii
Impact on Gene Expression and Protein Synthesis Pathways
Specific, detailed research findings directly linking Camellidin II to particular gene expression or protein synthesis pathways are not extensively documented in the provided search results. However, this compound has demonstrated antifungal activity nbu.ac.in, suggesting a potential, albeit uncharacterized, role in modulating cellular defense mechanisms. Such defense responses in plants and other organisms are typically orchestrated through complex signaling cascades that involve the regulation of gene expression, leading to the synthesis of specific proteins.
General biological processes of gene expression and protein synthesis involve intricate steps, starting with the transcription of DNA into messenger RNA (mRNA), followed by the translation of mRNA into proteins by ribosomes wikipedia.orgwikipedia.orgnih.gov. These processes are highly regulated at multiple stages, including transcriptional initiation, post-transcriptional modification, RNA transport, translation, and protein modification wikipedia.org. For instance, in cellular processes like long-term potentiation (LTP) in neurons, the targeting of specific mRNAs and subsequent protein synthesis, such as that of CaMKIIα, is crucial for synaptic plasticity and memory formation nih.govfrontiersin.orgnih.gov. Similarly, in other biological contexts, pathways like ubiquitin-mediated proteolysis, MAPK signaling, and flavonoid biosynthesis are identified as critical in various cellular functions and responses nih.govfrontiersin.org.
Cellular Uptake and Intracellular Distribution Studies in Model Systems
Specific studies detailing the cellular uptake and intracellular distribution of this compound in model systems were not found within the provided search results. However, the general principles and methodologies employed in such investigations can be inferred from research on other compounds and nanoparticles.
Cellular uptake studies typically utilize various in vitro model systems, such as established cell lines (e.g., cancer cell lines like MCF-7 or HaCaT keratinocytes, or intestinal cell lines like Caco-2) to assess how a substance enters cells researchgate.netresearchgate.netmdpi.comnih.govvu.lt. The efficiency and mechanism of uptake are influenced by several factors, including the compound's physicochemical properties such as size, charge, hydrophobicity, and surface modifications researchgate.netvu.ltd-nb.info. For example, nanoparticles often enter cells via various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or receptor-mediated endocytosis, with uptake rates and mechanisms varying based on these properties researchgate.netmdpi.comvu.ltd-nb.info. The formation of a protein corona on the surface of nanoparticles can also significantly affect their interaction with cell membranes, influencing endocytosis mechanisms and subsequent intracellular distribution vu.lt.
Investigating intracellular distribution often involves labeling the compound or its carrier with fluorescent probes, allowing researchers to track its movement and localization within the cell using techniques like confocal microscopy nih.govvu.lt. These studies help determine whether a compound accumulates in specific organelles, the cytoplasm, or the nucleus, providing insights into its potential site of action.
While these studies provide a framework for understanding how compounds like this compound might interact with cells, direct experimental data for this compound in these specific areas is absent in the retrieved literature. Therefore, the precise mechanisms by which this compound enters cells and its subsequent intracellular fate are currently unknown and represent an area for future investigation.
Data Tables: No specific quantitative data for this compound regarding its impact on gene expression, protein synthesis, cellular uptake, or intracellular distribution was found in the provided search results. Consequently, data tables cannot be generated for these sections.
Structure Activity Relationship Sar Studies of Camellidin Ii and Its Analogs
Systematic Modification of the Triterpenoid (B12794562) Saponin (B1150181) Scaffold
The foundation of any SAR study lies in the systematic chemical modification of a lead compound. For Camellidin II, this involves targeted alterations to its two primary components: the pentacyclic oleanane (B1240867) aglycone (sapogenin) and the attached sugar moieties. mdpi.com The goal is to create a library of analogs where changes in biological activity can be directly correlated with specific structural changes.
Key modification strategies for oleanane-type saponins (B1172615) include:
Aglycone Functionalization: The oleanane core possesses several reactive sites amenable to modification. Studies on oleanolic acid (OA) and maslinic acid (MA), which share the same core as many Camellia saponins, demonstrate that regioselective modification of hydroxyl groups at the C-2 and C-3 positions and the carboxylic acid group at the C-28 position is a viable strategy. nih.govacs.org For instance, the use of copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") has enabled the synthesis of diverse saponin-like compounds with modified glycosylation patterns at these positions. acs.org
Acylation and Alkylation: The introduction of acyl groups at specific positions can significantly influence activity. In saponins isolated from Camellia sasanqua, an acyl group at the C-22 position of the aglycone was found to be important for their antiallergic effects. nih.gov
Modification of Glycosylation Patterns: The nature, number, and linkage of the sugar chains profoundly impact the physicochemical properties and biological activity of saponins. nih.gov SAR studies often involve altering these sugar chains. A common observation is that the conversion of bidesmosidic saponins (with two sugar chains, typically at C-3 and C-28) to monodesmosidic forms (one sugar chain) can lead to an enhancement of bioactivity. mdpi.com This is often achieved through selective hydrolysis or by synthesizing analogs with a single, strategically placed sugar chain.
| Modification Site (Oleanane Scaffold) | Type of Modification | Observed Effect on Biological Activity (in Analogs) | Reference |
|---|---|---|---|
| C-2/C-3 Hydroxyl Groups | Glycosylation, Alkylation | Modification of the C-3 hydroxyl group can confer antiproliferative activity. | nih.govacs.org |
| C-22 Position | Acylation | An acyl group at this position was linked to inhibitory effects on β-hexosaminidase release (antiallergic activity). | nih.gov |
| C-28 Carboxylic Group | Amide formation, Esterification, Glycosylation | Identified as a key "active portion"; amide derivatization can result in highly cytotoxic compounds. A free carboxyl group is often important for activity. | nih.govacs.org |
| Sugar Chains (General) | Conversion from bidesmosidic to monodesmosidic | Frequently enhances overall bioactivity. | mdpi.com |
Elucidation of Key Pharmacophoric Elements for Biological Activity
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. dergipark.org.tr Elucidating the pharmacophore of this compound involves identifying which structural motifs are essential for its activity. This is achieved by comparing the activities of the systematically modified analogs described above.
For oleanane-type triterpenoid saponins, several key pharmacophoric elements have been identified:
The Aglycone Core: The rigid pentacyclic structure serves as the fundamental scaffold, correctly positioning the various functional groups for interaction with the biological target. frontierspartnerships.org
Functional Groups on the Aglycone: The presence and orientation of specific functional groups are critical. For example, in studies of oleanolic and maslinic acids, a free hydroxyl group at C-2 and a free carboxyl group at C-28 were identified as crucial for antiproliferative activity. nih.govacs.org Masking these groups often leads to a significant reduction or loss of potency.
| Pharmacophoric Feature | Description | Associated Biological Activity | Reference |
|---|---|---|---|
| Free C-28 Carboxyl Group | An un-derivatized carboxylic acid on the E-ring of the aglycone. | Antiproliferative, Cytotoxic | nih.govacs.org |
| C-2 Hydroxyl Group | A free hydroxyl group on the A-ring of the aglycone (e.g., in maslinic acid-type saponins). | Antiproliferative | nih.gov |
| Sugar Chain Composition | The type, number, and linkage of monosaccharide units. | Modulates a wide range of activities, including cytotoxicity and endosomal escape. | nih.govmdpi.com |
| Amphiphilicity | The balance between the hydrophobic aglycone and the hydrophilic sugar chains. | Essential for membrane interaction and various biological effects. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of untested compounds and for guiding the design of new, more potent analogs.
The development of a robust QSAR model for saponins follows a well-defined workflow:
Data Set Selection: A series of structurally related saponin analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Descriptor Calculation: A large number of numerical descriptors that encode various aspects of the molecular structure (e.g., topological, electronic, steric, and hydrophobic properties) are calculated for each analog.
Model Generation: The data is typically split into a "training set" to build the model and a "test set" to validate it. Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The predictive power of the model is rigorously assessed using statistical metrics. A high squared cross-validation coefficient (Q²) and a high predictive R² (R²pred) for the external test set indicate a statistically significant and predictive model. nih.gov
In QSAR studies of triterpenoid saponins, models with high predictive accuracy have been successfully developed for activities such as nematicidal and antifungal effects. researchgate.net
The true power of QSAR lies in its ability to identify which molecular properties are most influential for a given biological activity. For triterpenoid saponins, several classes of descriptors have been found to be significant.
Hydrophobicity Descriptors: The logarithm of the octanol/water partition coefficient (Log P) is a common descriptor that quantifies a molecule's hydrophobicity. In a QSAR study on nematicidal saponins, the slogP descriptor showed a strong positive correlation with activity, indicating that increased lipophilicity was favorable. This descriptor is also used as a reference in analyzing saponins from Camellia sinensis. mdpi.com
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. They can be critical for understanding electrostatic interactions with a target protein.
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
| Descriptor Class | Example Descriptor | Property Encoded | Correlated Activity in Saponin Studies | Reference |
|---|---|---|---|---|
| Hydrophobic | slogP, Log P | Lipophilicity / Hydrophobicity | Nematicidal activity | mdpi.com |
| Steric / Topological | Molecular Weight, Molar Refractivity | Size, Shape, Bulk | Anticancer activity | nih.gov |
| Electronic | Dipole Moment, Atomic Charges | Charge distribution, Polarity | Antifungal activity | researchgate.net |
Computational Approaches to SAR: Molecular Docking and Dynamics Simulations
To gain a deeper, atomistic understanding of the SAR, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods are particularly useful when the 3D structure of the biological target is known or can be modeled. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound analog) when bound to a target protein. frontiersin.org It scores different binding poses based on factors like electrostatic and van der Waals interactions, allowing researchers to visualize how the key pharmacophoric elements interact with specific amino acid residues in the target's binding site. Docking studies on oleanane-type triterpenoids have been used to rationalize their anti-inflammatory activity by modeling their interaction with proteins like NF-κB. nih.govacs.org
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding, MD simulations provide a dynamic view. nih.gov An MD simulation calculates the motion of every atom in the ligand-protein complex over time, revealing the stability of the docked pose and the persistence of key interactions, such as hydrogen bonds. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. Stable complexes are a prerequisite for sustained biological activity. This integrated QSAR-docking-MD workflow has been successfully applied to identify potential triterpenoid saponin inhibitors for cancer targets like KRAS. nih.govresearchgate.net
| Compound Class | Protein Target | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Oleanane-type Triterpenoids | NF-κB (p50) | Molecular Docking | Predicted binding modes that helped explain the role of C2/C3 hydroxyl groups in antiproliferative activity. | nih.gov |
| Triterpenoid Saponins | KRAS (homology model) | Docking & MD Simulation | Confirmed the stability of the ligand-protein complex and identified key binding interactions. | nih.gov |
| Oleanane-type Triterpenes | iNOS | Molecular Docking | Identified hydrogen bonding and hydrophobic interactions that correlate with anti-inflammatory activity. | nih.gov |
| Triterpenoid Saponins | CD81 | Molecular Docking | Showed strong binding affinities that correlated with observed cytotoxic activity against cancer cell lines. | frontiersin.org |
Chemical Synthesis and Derivatization Research
Partial Synthesis of Camellidin II Analogs from Natural Precursors
Development of Synthetic Methodologies for Novel this compound Derivatives
Strategies for Enhancing Bioactivity and Stability through Chemical Modification (Pre-clinical Focus)
Pre-clinical research focusing on strategies to enhance the bioactivity and stability of this compound through chemical modification is not documented in the available resources. This includes a lack of data on how specific structural modifications might influence its biological activity or improve its stability for potential therapeutic applications.
High-Throughput Synthesis and Screening of Libraries
No information was found concerning the high-throughput synthesis of this compound analog libraries. Consequently, details on the screening of such libraries to identify compounds with optimized properties are also unavailable. The development of combinatorial chemistry approaches or automated synthesis platforms for this specific compound has not been reported.
Pre Clinical Pharmacological Investigations of Camellidin Ii in Non Human Models
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Cell and Tissue Systems
No specific in vitro ADME data for Camellidin II is available in the public domain.
Membrane Permeability Assays
There are no published studies that have specifically investigated the membrane permeability of this compound using standard assays such as Caco-2, MDCK, or PAMPA models. Therefore, its classification as having high or low permeability is undetermined.
Hepatic Metabolism in Microsomal and Hepatocyte Models
Information regarding the metabolic stability and potential metabolic pathways of this compound in either liver microsomes or hepatocyte cultures from any species is not available in the published literature. Studies to determine its intrinsic clearance and to identify its metabolites have not been reported.
Pharmacokinetic Profiling in Animal Models
No pharmacokinetic data for this compound in any non-human animal models have been found in the public scientific literature.
Bioavailability and Distribution in Non-Human Organisms
There are no published reports detailing the oral or intravenous bioavailability of this compound in any animal species. Furthermore, its tissue distribution, volume of distribution, and potential to cross the blood-brain barrier have not been documented.
Metabolic Fate and Excretion Pathways in Animal Systems
The metabolic fate of this compound in vivo, including the identification of its major metabolites and the primary routes and rates of its excretion (e.g., renal, biliary), has not been described in any published preclinical studies.
Pharmacodynamic Biomarker Modulation in Pre-clinical Models
There is no information available in the scientific literature regarding the modulation of any specific pharmacodynamic biomarkers by this compound in preclinical models. Research to identify and quantify the biochemical or physiological effects of this compound that could serve as biomarkers of its activity has not been reported.
Advanced Analytical Methodologies for Camellidin Ii Research
Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices (Research Samples)
Chromatography is a cornerstone for the analysis of Camellidin II, enabling its separation from other closely related saponins (B1172615) and endogenous compounds within biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.
High-performance liquid chromatography is a powerful and frequently utilized method for the analysis of saponins like this compound due to its speed, sensitivity, and suitability for non-volatile and highly polar compounds. chula.ac.th The separation is most commonly achieved using reversed-phase columns, such as C18 or C8. chula.ac.thcambridge.org
In early research, this compound, along with Camellidin I, was purified from crude extracts using preparative HPLC with an ODS-C18 column. tandfonline.com The mobile phase consisted of a mixture of acetonitrile, water, and acetic acid, demonstrating the effectiveness of reversed-phase chromatography for isolating these compounds. tandfonline.com For quantitative analysis, detection is a critical component. While saponins like this compound lack a strong chromophore for UV detection at higher wavelengths, they can be detected at lower wavelengths, such as 206 nm. dokumen.pub However, coupling HPLC with more advanced detectors like a photodiode array (PDA) detector or a mass spectrometer (MS) significantly enhances selectivity and sensitivity. researchgate.netresearchgate.net LC-MS, in particular, has become an indispensable tool for the analysis of saponin (B1150181) compounds in medicinal materials and their preparations. researchgate.net
Table 1: Exemplary HPLC Conditions for Saponin Analysis Relevant to this compound
| Parameter | Condition | Source |
| Column | ODS-C18 (25 x 1.0 cm) | tandfonline.com |
| Mobile Phase | CH₃CN-H₂O-AcOH (37:62.9:0.1) | tandfonline.com |
| Detection | UV (low wavelength, e.g., 206 nm) | dokumen.pub |
| Coupled Detectors | Photodiode Array (PDA), Mass Spectrometry (MS) | researchgate.netresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for analyzing the aglycone (sapogenin) portion of saponins or for broader metabolomic studies of plants containing this compound. researchgate.net Since saponins are non-volatile, a hydrolysis step is required to cleave the sugar moieties, followed by derivatization of the resulting sapogenins to increase their volatility for GC analysis. cambridge.org Trimethylsilyl derivatives are commonly prepared for this purpose. cambridge.org
The GC-MS analysis of derivatized sapogenins provides detailed structural information based on their mass spectral fragmentation patterns. cambridge.org For instance, oleanane-type triterpenes, the class to which the aglycone of this compound belongs, often exhibit a characteristic retro-Diels-Alder fragmentation, which is useful for their identification. cambridge.org This technique has been successfully applied to map the sapogenin profiles of various plants, which is essential for understanding the metabolic pathways leading to compounds like this compound. nih.gov Furthermore, GC-MS-based metabolomics of Camellia japonica leaves has been used to identify numerous metabolites, including triterpenoids, providing insights into the biochemical context in which this compound is produced. researchgate.net
Mass Spectrometry-Based Approaches for Structural Confirmation and Metabolomics in Research
Mass spectrometry (MS) is a cornerstone for the structural confirmation of saponins and is integral to metabolomics research. nih.gov Due to the high molecular weight and polarity of compounds like this compound, "soft" ionization techniques are particularly suitable. cambridge.org
Secondary Ion Mass Spectrometry (SIMS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been historically important for the analysis of non-volatile and polar saponins. cambridge.orgtandfonline.com In the structural elucidation of this compound, SIMS was used to determine its molecular weight. The addition of sodium chloride to the sample matrix resulted in the observation of a cationized molecule [M+2Na-H]⁺ at m/z 1149, which was crucial for inferring the presence of a uronic acid in its sugar moiety. tandfonline.com
More recently, techniques like Electrospray Ionization (ESI) coupled with high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) have become the standard. researchgate.net HPLC-ESI-Q-TOF-MS allows for the profiling of saponin composition in complex extracts. researchgate.net Tandem mass spectrometry (MS/MS) experiments provide valuable information on the fragmentation of the sugar chains and the aglycone, which is essential for determining the sequence of monosaccharides and their linkage to the sapogenin. nih.gov These advanced MS methods are critical for untargeted metabolomic studies, which aim to identify a wide range of compounds, including previously uncharacterized saponins, in biological samples. unipi.it
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Ion Observed | m/z | Inference | Source |
| SIMS (with NaCl) | [M+Na]⁺ | 1127 | Adduct with one sodium ion | tandfonline.com |
| SIMS (with NaCl) | [M+2Na-H]⁺ | 1149 | Adduct indicating a carboxylic acid group (uronic acid) | tandfonline.com |
| SIMS (with NaCl) | [M+Na-C₂₂H₃₆O₁₉]⁺ | 523 | Fragment ion after loss of the complete sugar moiety | tandfonline.com |
Spectroscopic Techniques for Quantitative Analysis in Experimental Settings
While chromatography coupled with mass spectrometry is ideal for detailed analysis, spectroscopic techniques can offer simpler and faster methods for quantification in certain experimental contexts.
UV-Visible (UV-Vis) spectrophotometry, particularly using the vanillin-sulfuric acid assay, is a common method for the quantitative determination of total saponin content in an extract. mdpi.com This colorimetric assay produces a colored product that can be measured, and the total saponin concentration is determined by comparing the absorbance to a standard curve generated with a reference saponin. mdpi.com However, this method lacks specificity for individual compounds like this compound and provides a measure of the total saponin content.
Fourier-transform infrared (FTIR) spectroscopy has also been explored for the direct detection of saponins in crude plant materials. nih.gov The FTIR spectrum can show characteristic absorption bands for hydroxyl (-OH), carbonyl (-C=O), and glycosidic (C-O-C) linkages, which are all features of saponins. nih.goveajournals.org This method can serve as a rapid, preliminary screening tool to confirm the presence of saponins in a sample before undertaking more complex and time-consuming analyses. nih.gov
Immunoassays and Biosensors for Detection in Research Samples
The development of immunoassays and biosensors for the specific detection of this compound is an emerging area of research. While specific assays for this compound are not widely reported in the reviewed literature, the principles have been applied to other saponins and represent a promising future direction.
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), would rely on the production of antibodies that can specifically recognize and bind to the this compound molecule. This would offer a highly sensitive and selective method for quantification in diverse research samples.
Similarly, biosensors could be developed by immobilizing a biological recognition element (like an antibody or an enzyme) onto a transducer. The interaction of this compound with this element would generate a measurable signal. Research into biosensors for other saponins, such as those from Paris polyphylla, suggests the potential for developing electrochemical or optical biosensors for high-throughput screening and detection. mdpi.com The high specificity of these techniques would be a significant advantage over less specific colorimetric assays.
Computational and Systems Biology Approaches to Camellidin Ii Research
In Silico Prediction of Biological Targets and Pathways
The initial step in elucidating the pharmacological action of a compound is the identification of its biological targets. In silico target prediction, or target fishing, utilizes computational techniques to identify potential protein targets for a given small molecule like Camellidin II. nih.govnih.gov This approach is founded on the principle that similar molecules often bind to similar targets and exhibit comparable biological activities. nih.gov
One common method is inverse virtual screening (IVS), where the compound of interest is computationally screened against a large database of known protein structures. nih.govresearchgate.net This process helps to pinpoint proteins with high binding affinity for the compound, highlighting them as potential molecular targets. nih.gov For instance, a study on compounds from Camellia nitidissima Chi utilized databases like SwissTargetPrediction to acquire hub targets for its active ingredients. nih.govnih.gov A similar strategy could be employed for this compound to generate a list of putative protein targets.
Once potential targets are identified, computational tools are used to map these targets onto biological pathways. cmu.edunih.gov Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) are used to understand the functional roles of the predicted targets and the signaling or metabolic pathways they participate in. nih.govnih.gov This allows researchers to form hypotheses about the systemic effects of this compound. For example, analysis might reveal that the predicted targets for this compound are concentrated in pathways related to inflammation or cell cycle regulation, suggesting its potential role in diseases associated with these processes. This computational framework provides a holistic view, moving from a single molecule to its potential impact on complex cellular functions. cmu.edunih.govstanford.edu
Network Pharmacology Analysis of this compound Interactions
Network pharmacology offers a systems-level perspective on drug action, which is particularly useful for natural products that often interact with multiple targets. mdpi.com This approach constructs and analyzes complex biological networks to understand the synergistic effects of compounds and their influence on disease pathways. nih.govmdpi.comnih.gov
The process begins by building a "compound-target-disease" interaction network. For this compound, this would involve:
Identifying Active Ingredients: Starting with this compound as the primary compound.
Predicting Targets: Using the in silico methods described previously to identify all potential protein targets.
Identifying Disease-Related Genes: Compiling a list of genes associated with a specific disease of interest from databases like GeneCards and OMIM. nih.govnih.gov
Constructing the Network: Creating a network where nodes represent the compound, its protein targets, and disease-related genes. Edges between nodes represent their interactions. Software like Cytoscape is commonly used for network visualization and analysis. nih.govnih.gov
Analysis of this network can reveal key insights. Topological parameters such as degree, betweenness centrality, and closeness centrality are calculated to identify "hub" nodes—highly connected proteins that may play a critical role in the compound's mechanism of action. nih.gov A study on Camellia nitidissima Chi used this approach to identify key active constituents and their primary targets in suppressing colon cancer, such as VEGFA and AKT1, and implicated the PI3K-Akt signaling pathway. nih.govnih.gov By applying network pharmacology to this compound, researchers can generate hypotheses about its polypharmacological effects and identify the key pathways it modulates.
Table 1: Key Steps in Network Pharmacology Analysis
| Step | Description | Tools and Databases | Outcome |
|---|---|---|---|
| 1. Compound & Target Identification | Identify the active compound (this compound) and predict its potential protein targets. | SwissTargetPrediction, TCMSP, BindingDB | List of putative protein targets for this compound. |
| 2. Disease Gene Collection | Gather genes and proteins associated with a specific disease of interest. | GeneCards, OMIM, DisGeNET | Comprehensive list of disease-related genes. |
| 3. Network Construction | Build a network linking the compound to its targets and the targets to the disease genes. | Cytoscape, STRING | Visual representation of the compound-target-disease interactome. |
| 4. Network Analysis & Pathway Enrichment | Analyze the network's topology to find key hub proteins. Perform GO and KEGG analysis on the targets. | DAVID, Cytoscape Network Analyzer | Identification of key molecular targets and biological pathways modulated by the compound. |
Molecular Dynamics Simulations to Understand Ligand-Target Interactions
While docking can predict if a ligand binds to a target, molecular dynamics (MD) simulations provide a deeper, dynamic understanding of this interaction. bris.ac.uk MD simulations model the physical movements of atoms and molecules over time, offering high-resolution insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and any conformational changes that occur upon binding. rsc.orgrwth-aachen.de
For this compound, once a high-priority target is identified through in silico screening, an MD simulation can be performed. The process involves placing the docked this compound-protein complex into a simulated physiological environment (typically a water box with ions) and applying the principles of physics to calculate the trajectory of every atom over a set period, often nanoseconds to microseconds. mdpi.com
These simulations can:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can determine if the binding pose is stable over time.
Characterize Key Interactions: MD allows for the detailed analysis of hydrogen bonds, hydrophobic interactions, and electrostatic forces between this compound and the protein's amino acid residues.
Calculate Binding Free Energy: Advanced techniques like Metadynamics can be used in conjunction with MD to calculate the binding free energy, providing a quantitative measure of binding affinity that can be compared with experimental data. rsc.orgrwth-aachen.deresearchgate.net
MD simulations are computationally intensive but invaluable for validating docking results and providing a detailed atomistic picture of the ligand-target interaction, which is crucial for rational drug design. bris.ac.uknih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are ligand-based drug design methods used when the 3D structure of the target protein is unknown or when researchers want to optimize a known active compound. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For saponins (B1172615) like this compound, a 2D or 3D-QSAR study would involve:
Data Set Preparation: Compiling a set of structurally similar saponin (B1150181) molecules with known biological activities (e.g., IC50 values) against a specific target. This set is divided into a training set (to build the model) and a test set (to validate it). nih.gov
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each molecule.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that correlates the descriptors with biological activity.
Model Validation: Assessing the statistical significance and predictive power of the model using parameters like the correlation coefficient (R²), cross-validation coefficient (q²), and external validation on the test set. mdpi.com
A successful QSAR model can predict the activity of novel, unsynthesized this compound analogues, guiding chemists to design more potent compounds. rsc.org
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. nih.govdergipark.org.tr A pharmacophore model for this compound can be generated based on a set of known active ligands. mdpi.com This model then serves as a 3D query to screen large compound libraries to find new, structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr
Table 2: Common Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Correlation Coefficient) | Measures the correlation between the observed and predicted activities for the training set. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.5 |
| R²_pred (External Validation) | Measures the predictive power of the model on an external test set of compounds. | > 0.6 |
| F-test (Fischer's value) | Indicates the statistical significance of the regression model. | High value |
Artificial Intelligence and Machine Learning Applications in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery pipeline, offering powerful tools for prediction and generation. nih.govnih.govnih.govnih.gov For this compound, AI and ML can accelerate research and development in several ways.
Target Identification and Validation: ML algorithms, especially deep learning, can analyze vast datasets from genomics, proteomics, and transcriptomics to identify and validate novel drug targets for this compound that might be missed by traditional methods. nih.govaipublications.com
Virtual Screening and Hit Identification: AI models can be trained on large chemical libraries to predict the bioactivity of molecules more accurately and faster than conventional virtual screening methods. This can be used to screen for novel saponins with activity similar to this compound. nih.gov
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. nih.gov These models could be trained on the structural features of active saponins to generate novel this compound analogues with optimized properties, such as increased potency or better metabolic stability.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. ML models trained on existing ADMET data can predict these properties for this compound and its derivatives early in the discovery process, reducing the risk of late-stage failures. aipublications.com
Lead Optimization: AI can guide the optimization of lead compounds by predicting how small chemical modifications will affect a molecule's activity, selectivity, and pharmacokinetic properties, thereby streamlining the path to a viable drug candidate. aipublications.com
The integration of AI and ML provides a sophisticated, data-driven framework to enhance the discovery process, from identifying the initial targets of this compound to designing optimized, next-generation therapeutic agents. camelsandcamelids.comresearchgate.netchemrxiv.org
Broader Academic Implications and Future Research Trajectories of Camellidin Ii
Translational Potential of Camellidin II Research in Pre-clinical Discovery
This compound was initially identified for its specific biological activities, notably as an antifeedant for the yellow butterfly larvae (Eurema hecabe mandarina) and for its antifungal properties, characterized by the inhibition of fungal conidial germination jst.go.jpglycoscience.rutandfonline.comresearchgate.netresearchgate.net. These findings establish a foundation for understanding its interactions with biological systems. While direct pre-clinical therapeutic applications for this compound itself have not been extensively documented in the retrieved literature, the broader family of triterpenoid (B12794562) saponins (B1172615), particularly those derived from Camellia species, exhibits a wide array of promising bioactivities. These include anti-inflammatory, antioxidant, antimicrobial, and antitumor effects researchgate.netontosight.aicolab.wschosun.ac.kr.
The structural complexity of this compound, featuring a nor-oleanane triterpenoid aglycone linked to a tetrasaccharide unit jst.go.jpglycoscience.rursc.org, suggests potential for diverse molecular interactions. Future pre-clinical research could focus on systematically evaluating this compound for these broader therapeutic activities. This would involve establishing in vitro and in vivo models to assess its efficacy against various disease targets, such as inflammatory pathways, oxidative stress, microbial pathogens beyond fungi, or specific cancer cell lines. Such investigations would be crucial for determining its translational potential as a lead compound for drug development.
Challenges and Opportunities in Natural Product Research with this compound as a Case Study
The study of natural products like this compound presents both significant challenges and unique opportunities in the field of drug discovery.
Challenges:
Isolation and Characterization: The isolation of pure compounds from complex plant extracts, like those from Camellia japonica, can be labor-intensive and require sophisticated separation techniques. Elucidating the exact structure of complex molecules such as triterpenoid saponins, with their multiple chiral centers and glycosidic linkages, demands advanced analytical methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) jst.go.jpglycoscience.rursc.org.
Supply and Scalability: Obtaining sufficient quantities of natural products for extensive research and potential commercialization is a persistent challenge. Sustainable sourcing, efficient extraction protocols, and the development of synthetic or semi-synthetic routes are often necessary but complex undertakings engineering.org.cnuni-halle.de.
Data Fragmentation: The landscape of natural product databases, while growing, can be fragmented, with data quality and accessibility varying significantly, posing challenges for comprehensive analysis and discovery uni-halle.de.
Opportunities:
Chemical Diversity: Natural products offer an unparalleled diversity of chemical scaffolds that are often distinct from synthetic compound libraries, providing novel starting points for drug discovery engineering.org.cnrsc.orgfrontiersin.org. This compound's unique triterpenoid saponin (B1150181) structure is a prime example of this inherent chemical richness.
Bioactivity Spectrum: The Camellia genus is a rich source of bioactive compounds, and this compound, along with related saponins, contributes to this profile. Exploring the full spectrum of its biological activities could uncover novel therapeutic applications beyond its initial findings researchgate.netontosight.airesearchgate.net.
Inspiration for Synthesis: The complex structures of natural products can inspire innovative synthetic chemistry approaches, including biomimetic synthesis, which mimics natural biosynthetic pathways to create complex molecules more efficiently engineering.org.cn.
Integration of Multi-Omics Data in this compound Studies
The advent of high-throughput technologies has led to the generation of vast amounts of biological data across different molecular layers, collectively known as "multi-omics" data (e.g., genomics, transcriptomics, proteomics, metabolomics) nih.govnih.gov. Integrating these datasets offers a holistic understanding of complex biological processes and the mechanisms of action of bioactive compounds.
While specific multi-omics studies on this compound are not yet prevalent, its investigation could greatly benefit from such approaches. For instance:
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression profiles in cells or model organisms treated with this compound could reveal its impact on cellular pathways, identify molecular targets, and elucidate its mechanism of action nih.govpeerj.com.
Metabolomics: Studying alterations in metabolic profiles could highlight how this compound influences cellular metabolism and identify downstream effects nih.gov.
Systems Biology: Integrating data from different omics levels can provide a systems-level view, helping to unravel the intricate interactions between this compound and biological systems, moving beyond single-target hypotheses nih.govrsc.org. Tools like the R package mixOmics mixomics.org are designed to facilitate such complex data integrations.
Emerging Methodologies for Investigating Complex Biological Activities of this compound
The investigation of complex natural products like this compound is increasingly leveraging advanced methodologies to overcome traditional research hurdles and uncover novel insights.
Structure Elucidation and Characterization: Beyond traditional NMR and MS, advanced techniques such as two-dimensional NMR (2D NMR) and high-resolution mass spectrometry are crucial for detailed structural determination and confirmation of complex glycosidic linkages rsc.org.
Bioactivity Screening: High-throughput screening (HTS) platforms enable the rapid assessment of this compound's activity against a wide range of biological targets and disease models, accelerating the identification of potential therapeutic applications rsc.orgnih.gov.
Mechanism of Action Studies:
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) allow for the direct measurement of drug-target interactions in physiological conditions, providing a label-free assessment of whether a compound binds its intended target pelagobio.com.
Computational Approaches: Molecular docking and simulation studies can predict how this compound interacts with specific protein targets, offering insights into its binding modes and potential mechanisms researchgate.net.
Pre-clinical Models: The use of advanced preclinical models, including ex vivo human organ systems, can provide more physiologically relevant data than traditional animal models, improving the prediction of clinical outcomes nih.gov.
Synthetic Strategies: Biomimetic synthesis, which emulates natural biosynthetic pathways, offers a promising avenue for the efficient and scalable production of complex natural products like this compound, addressing supply challenges engineering.org.cn.
By applying these emerging methodologies, researchers can gain a deeper understanding of this compound's biological activities, elucidate its mechanisms of action, and explore its potential as a valuable natural product in drug discovery and development.
Q & A
Q. What experimental protocols are recommended for isolating and characterizing Camellidin II?
To ensure reproducibility, follow standardized procedures:
- Use column chromatography with polar solvents (e.g., methanol-water gradients) for initial isolation .
- Confirm structural identity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), comparing results with published spectra .
- Purity validation requires HPLC with UV detection (λ = 280 nm) and a C18 reverse-phase column . Table 1: Common Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | 600 MHz, DMSO-d₆ solvent |
| HRMS | Molecular formula confirmation | ESI⁺ mode, resolution >30,000 |
| HPLC | Purity assessment | C18 column, 1.0 mL/min flow rate |
Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?
- Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture sigmoidal curves in cell-based assays .
- Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments) .
- Statistical analysis: Fit data to a four-parameter logistic model using software like GraphPad Prism .
Q. What are the best practices for synthesizing this compound derivatives?
- Optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) to maximize yield .
- Characterize derivatives using tandem MS/MS for fragmentation patterns and IR spectroscopy for functional group verification .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be resolved?
- Conduct network meta-analysis to compare results across studies, assessing heterogeneity via I² statistics .
- Validate hypotheses using orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) .
- Replicate experiments under standardized conditions, ensuring reagent batch consistency and cell line authentication .
Q. What computational strategies enhance the prediction of this compound’s molecular targets?
- Apply molecular docking (AutoDock Vina) with crystal structures from the Protein Data Bank, prioritizing binding pockets with ΔG < -7 kcal/mol .
- Validate predictions via thermal shift assays (TSA) to measure target protein stability changes .
Q. How should researchers address low reproducibility in this compound’s cytotoxicity assays?
- Identify confounding variables (e.g., cell passage number, serum batch) using factorial experimental designs .
- Adopt open-source protocols from platforms like *Protocols.io * to ensure methodological transparency .
- Report data with measures of dispersion (SD, SEM) and effect size (Cohen’s d) to contextualize variability .
Q. What systematic review methodologies are appropriate for synthesizing this compound’s pharmacokinetic data?
- Follow PRISMA guidelines for literature screening, prioritizing studies with in vivo models and LC-MS/MS quantification .
- Assess bias risk using tools like SYRCLE’s RoB for animal studies .
- Perform meta-regression to explore covariates (e.g., species, administration route) influencing bioavailability .
Methodological Considerations
Q. How to optimize this compound extraction yields from natural sources?
- Compare Soxhlet vs. ultrasound-assisted extraction (UAE) using response surface methodology (RSM) .
- Critical parameters: solvent polarity (e.g., ethanol:water ratio), extraction time, and temperature .
Q. What statistical approaches mitigate Type I errors in multi-omics studies of this compound?
Q. How to validate this compound’s stability under varying storage conditions?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Degradation kinetics analysis via Arrhenius modeling to predict shelf life .
Data Management and Reproducibility
- Literature Search : Prioritize databases like PubMed, Web of Science, and Embase for systematic reviews, avoiding Google Scholar due to incomplete indexing .
- Ethical Compliance : For studies involving human/animal subjects, obtain IRB/IACUC approvals and document consent protocols .
- Data Sharing : Adhere to FAIR principles; deposit raw spectra and assay data in repositories like Zenodo or ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
